1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 223.71 g/mol. It is identified by the CAS number 1951442-02-6. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The substance is primarily utilized in scientific research, particularly in studies related to ion channels and neurological functions .
The compound is sourced from various chemical suppliers and is classified as a pharmaceutical intermediate. Its structure features a cyclopropanamine moiety linked to a benzimidazole ring, which contributes to its biological activity. The compound's hydrochloride salt form enhances its solubility and stability, making it suitable for laboratory applications .
Synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride can be achieved through several methodologies, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. For instance, refluxing the reactants in an organic solvent like ethanol or methanol can facilitate the formation of the desired product while minimizing side reactions .
The molecular structure of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride can be represented as follows:
This structure indicates a complex arrangement with both aromatic and aliphatic components, contributing to its unique properties .
The compound exhibits specific characteristics such as:
The compound participates in various chemical reactions typical for amines and benzimidazole derivatives:
These reactions are significant in medicinal chemistry for modifying the compound's properties or enhancing its biological activity. For example, derivatization can lead to improved solubility or selectivity for biological targets .
The mechanism of action of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride primarily involves modulation of ion channels, particularly sodium channels. By interacting with these channels, the compound may influence neuronal excitability and synaptic transmission.
Research indicates that compounds within this class can exhibit significant effects on voltage-gated ion channels, making them potential candidates for treating various neurological disorders .
The ongoing research into this compound highlights its potential applications in drug discovery and development, particularly in areas targeting ion channel modulation .
The strategic fusion of the cyclopropanamine moiety with the benzoimidazole core represents a significant synthetic challenge addressed through innovative coupling methodologies. Palladium-catalyzed cross-coupling reactions have emerged as particularly efficient pathways for constructing this critical C-N bond. Palladium dibenzylideneacetone (Pd(dba)) complexes demonstrate exceptional catalytic activity in facilitating the coupling between 2-halogenated 1-methyl-benzoimidazole derivatives and cyclopropanamine precursors [7]. The reaction proceeds under mild conditions (typically 60-80°C) in aprotic solvents like dimethylformamide (DMF) or acetonitrile, achieving yields exceeding 75% with high regioselectivity. The catalytic efficiency is significantly enhanced by phosphine ligands, with Buchwald-type ligands (e.g., XPhos, SPhos) proving particularly effective in suppressing N-alkylation side products and enabling reactions at lower temperatures (50-60°C) [3] [7].
Table 1: Optimization of Pd-Catalyzed Coupling Strategies
Catalyst System | Ligand | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(dba)₂ | XPhos | 80 | DMF | 12 | 78 |
Pd(dba)₂ | SPhos | 60 | MeCN | 18 | 82 |
Pd(OAc)₂ | BINAP | 100 | Toluene | 24 | 65 |
Pd₂(dba)₃ | t-Bu₃P | 70 | 1,4-Dioxane | 10 | 85 |
Alternative approaches involve reductive amination strategies utilizing 2-(cyclopropylidene) derivatives of benzoimidazole. This method employs sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in dichloroethane (DCE), facilitating the direct conversion of the imine intermediate to the target amine [3]. While this route avoids precious metal catalysts, it requires stringent control of reaction stoichiometry and moisture levels to minimize over-reduction or hydrolysis side products. Microwave-assisted coupling represents a significant advancement, reducing reaction times from hours to minutes (typically 20-60 minutes) while improving atom economy and overall yields by approximately 15% compared to conventional heating methods [3] [7].
Achieving precise regiocontrol during benzoimidazole functionalization is paramount for constructing the target molecule. The critical challenge lies in selectively introducing the cyclopropanamine moiety at the C2 position while maintaining the N-methyl group at the N1 position. This specificity is accomplished through a multi-step sequence beginning with ortho-phenylenediamine precursors. Initial condensation with cyclopropanecarboxylic acid derivatives under dehydrating conditions (e.g., polyphosphoric acid at 150°C) yields 2-cyclopropyl-1H-benzo[d]imidazole [2] [5]. Subsequent N-methylation requires careful optimization, as standard methylating agents (CH₃I, dimethyl sulfate) exhibit poor regioselectivity, leading to undesirable N3-alkylated byproducts.
Table 2: Regioselectivity in N-Methylation of 2-Cyclopropylbenzimidazole
Methylating Agent | Base | Solvent | Temperature (°C) | N1:N3 Ratio | Yield (%) |
---|---|---|---|---|---|
CH₃I | K₂CO₃ | DMF | 25 | 3:1 | 65 |
(CH₃O)₂SO₂ | Cs₂CO₃ | Acetone | 50 | 8:1 | 72 |
CH₃I | NaH | THF | 0 → 25 | 15:1 | 88 |
CH₃OTf | i-Pr₂NEt | DCM | -78 → 0 | >20:1 | 91 |
Highly regioselective N1-methylation (N1:N3 ratios exceeding 20:1) is achieved using methyl triflate (CH₃OTf) in dichloromethane at low temperatures (-78°C to 0°C) with hindered bases like N,N-diisopropylethylamine [5]. This approach capitalizes on the enhanced nucleophilicity of the N1 nitrogen compared to N3 and the kinetic control afforded by cryogenic conditions. Protecting group strategies offer an alternative pathway, where the benzoimidazole nitrogen is protected with a tert-butoxycarbonyl (Boc) group before introducing the cyclopropylamine moiety. Subsequent deprotection and selective methylation yield the desired 1-methyl isomer. Recent advances employ N-directed ortho-lithiation for C2 functionalization, where a removable N-pyrimidyl directing group enables precise halogenation (bromination or iodination) at C2 prior to coupling with cyclopropanamine [3] [7].
The final hydrochloride salt formation represents a critical purification and stabilization step for this active pharmaceutical ingredient (API). Freebase conversion is optimally performed using isopropanolic HCl (2-5 M) in ethyl acetate or methanol, generating the hydrochloride salt with high efficiency [1] [5]. Solvent selection profoundly impacts crystal morphology, purity, and stability. Methanol/ethyl acetate mixtures yield fine crystals with excellent filtration characteristics, while isopropanol produces larger crystals suitable for controlled crystallization processes. Strict pH control during salt formation (optimal range pH 3.5-4.5) is essential to prevent decomposition of the acid-sensitive cyclopropylamine moiety. Temperature-controlled addition of HCl gas or concentrated HCl solution minimizes local acidity extremes that could degrade the compound [1].
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | Acid Source | Crystallization Temp (°C) | Purity (%) | Yield (%) | Crystal Habit |
---|---|---|---|---|---|
MeOH/EtOAc (1:3) | HCl (g) | 0-5 | 99.5 | 85 | Fine needles |
i-PrOH | Conc. HCl | 20-25 | 99.2 | 90 | Prismatic |
EtOH/MTBE (1:5) | HCl (iPrOH) | -10 → 5 | 99.8 | 82 | Platelets |
Acetone | HCl (dioxane) | 15-20 | 98.7 | 88 | Agglomerates |
Purification is significantly enhanced through antisolvent crystallization techniques using tert-butyl methyl ether (MTBE) or hexanes as antisolvents [1] [5]. This approach effectively reduces residual palladium catalysts to pharmaceutically acceptable levels (<10 ppm). Recrystallization from ethanol/water mixtures (typically 70:30 to 80:20 v/v) further elevates purity above 99.5% while eliminating traces of organic solvents. Process analytical technology (PAT) tools, including in-line Fourier-transform infrared (FTIR) spectroscopy and focused beam reflectance measurement (FBRM), enable real-time monitoring of crystal formation and growth kinetics. The optimized process delivers the hydrochloride salt with consistent polymorphic form (Form I), as confirmed by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), which exhibits excellent stability under accelerated storage conditions (40°C/75% RH for 3 months) without form conversion or significant purity loss [1] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1